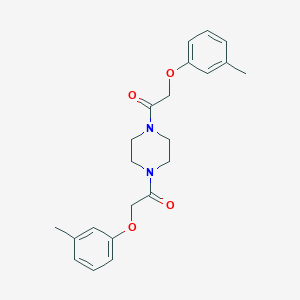![molecular formula C32H30Cl2N2O4 B324747 N-benzyl-N-(2-{benzyl[(4-chlorophenoxy)acetyl]amino}ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B324747.png)
N-benzyl-N-(2-{benzyl[(4-chlorophenoxy)acetyl]amino}ethyl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] is a synthetic organic compound with the molecular formula C32H30Cl2N2O4 and a molecular weight of 577.5 g/mol. This compound is characterized by the presence of two benzyl groups, two chlorophenoxy groups, and an ethanediyl bridge connecting two acetamide moieties. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] typically involves the reaction of N-benzyl-2-(4-chlorophenoxy)acetamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography and recrystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] can be compared with other similar compounds, such as:
N,N’-1,2-ethanediylbis[N-benzyl-2-(2-bromo-4-chlorophenoxy)acetamide]: Similar structure but with a bromine atom, which may alter its reactivity and biological activity.
N,N’-1,2-ethanediylbis[N-benzyl-2-(4-fluorophenoxy)acetamide]: Contains a fluorine atom instead of chlorine, potentially affecting its chemical properties and applications.
The uniqueness of N,N’-1,2-ethanediylbis[N-benzyl-2-(4-chlorophenoxy)acetamide] lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C32H30Cl2N2O4 |
|---|---|
Molecular Weight |
577.5 g/mol |
IUPAC Name |
N-benzyl-N-[2-[benzyl-[2-(4-chlorophenoxy)acetyl]amino]ethyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C32H30Cl2N2O4/c33-27-11-15-29(16-12-27)39-23-31(37)35(21-25-7-3-1-4-8-25)19-20-36(22-26-9-5-2-6-10-26)32(38)24-40-30-17-13-28(34)14-18-30/h1-18H,19-24H2 |
InChI Key |
PIKCSRZTMFRZJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl)C(=O)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-bromo-2-naphthyl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B324664.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2-chlorophenyl)acetamide](/img/structure/B324665.png)
![2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B324666.png)
![2-(4-methylphenoxy)-N-[4-(4-{[(4-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B324668.png)

![N-(3-chloro-2-methylphenyl)-4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324671.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324674.png)
![N-(2,4-dimethylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324675.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324677.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324678.png)
![N-[4-(diethylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324681.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B324684.png)
![2-{[(3-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324685.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B324686.png)
